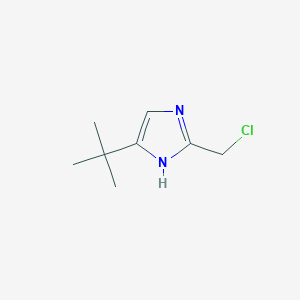
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole is an organic compound that features a tert-butyl group, a chloromethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole typically involves the introduction of the tert-butyl and chloromethyl groups onto the imidazole ring. One common method involves the reaction of 2-chloromethyl-1H-imidazole with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or other oxidized derivatives.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Substitution: Products include azido derivatives or thiol-substituted imidazoles.
Oxidation: Products include tert-butyl alcohol and other oxidized tert-butyl derivatives.
Reduction: Products include dihydroimidazole derivatives.
Scientific Research Applications
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl chloride: Similar in structure but with a benzyl group instead of an imidazole ring.
tert-Butylcatechol: Contains a tert-butyl group but has different functional groups and applications.
tert-Butyl esters: Share the tert-butyl group but differ in their ester functional group and reactivity.
Uniqueness
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole is unique due to the combination of its functional groups, which provide distinct reactivity patterns and potential applications. The presence of both the tert-butyl and chloromethyl groups on the imidazole ring allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
5-tert-butyl-2-(chloromethyl)-1H-imidazole |
InChI |
InChI=1S/C8H13ClN2/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3,(H,10,11) |
InChI Key |
QADKXWCFKQAGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B11763738.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
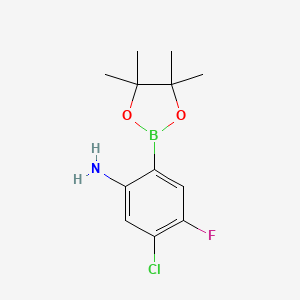
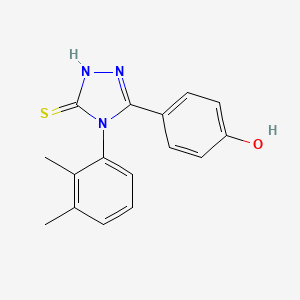
![Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11763755.png)
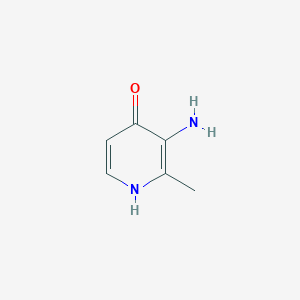
![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
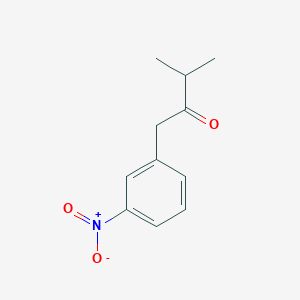

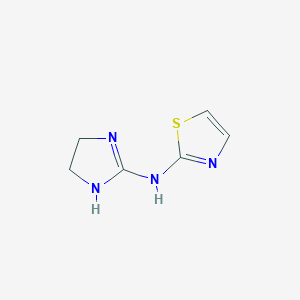
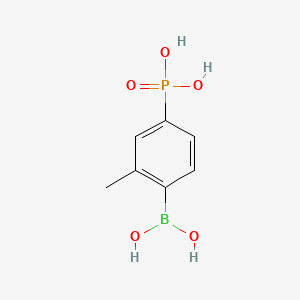
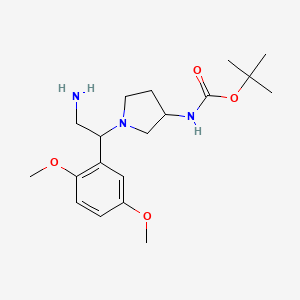
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)

